molecular formula C15H23N3O4 B13272496 7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13272496
M. Wt: 309.36 g/mol
InChI Key: QFYSZMLPVJHKOJ-UHFFFAOYSA-N
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Description

7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H23N3O4. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-a]pyrazine core: This is achieved through cyclization reactions involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the imidazo[1,2-a]pyrazine core with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions

7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: The compound is used in studies to understand the biological activities of imidazo[1,2-a]pyrazine derivatives.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and research tools .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c1-9(2)11-12(13(19)20)18-7-6-17(8-10(18)16-11)14(21)22-15(3,4)5/h9H,6-8H2,1-5H3,(H,19,20)

InChI Key

QFYSZMLPVJHKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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